molecular formula C12H15NO2 B14216934 (2S)-2-(Anilinooxy)cyclohexan-1-one CAS No. 545376-44-1

(2S)-2-(Anilinooxy)cyclohexan-1-one

Cat. No.: B14216934
CAS No.: 545376-44-1
M. Wt: 205.25 g/mol
InChI Key: QFHNHNNRQVLGAS-LBPRGKRZSA-N
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Description

(2S)-2-(Anilinooxy)cyclohexan-1-one is a chemical compound that belongs to the class of organic compounds known as oximes. These compounds are characterized by the presence of an anilinooxy group attached to a cyclohexanone ring. Oximes are commonly used in various chemical reactions and have applications in different fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Anilinooxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with aniline in the presence of an oxidizing agent. The reaction conditions may vary, but common reagents include hydroxylamine hydrochloride and sodium acetate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Anilinooxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The anilinooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.

Scientific Research Applications

(2S)-2-(Anilinooxy)cyclohexan-1-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-(Anilinooxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: A related compound with similar chemical properties and reactions.

    Aniline derivatives: Compounds with an aniline group that may exhibit similar reactivity.

    Other oximes: Compounds with an oxime functional group that share similar chemical behavior.

Uniqueness

(2S)-2-(Anilinooxy)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both an anilinooxy group and a cyclohexanone ring. This combination of features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

545376-44-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S)-2-anilinooxycyclohexan-1-one

InChI

InChI=1S/C12H15NO2/c14-11-8-4-5-9-12(11)15-13-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2/t12-/m0/s1

InChI Key

QFHNHNNRQVLGAS-LBPRGKRZSA-N

Isomeric SMILES

C1CCC(=O)[C@H](C1)ONC2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)ONC2=CC=CC=C2

Origin of Product

United States

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